2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate
Description
2-(2-Naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate is a synthetic organic compound that belongs to the class of nitrobenzoate derivatives. It is characterized by its yellow crystalline appearance and is primarily used in scientific research. The compound is known for its stability and unique chemical properties, making it valuable in various fields of study.
Properties
IUPAC Name |
(2-naphthalen-2-yl-2-oxoethyl) 3-methyl-4-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5/c1-13-10-17(8-9-18(13)21(24)25)20(23)26-12-19(22)16-7-6-14-4-2-3-5-15(14)11-16/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOUGLDIMQNCSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OCC(=O)C2=CC3=CC=CC=C3C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate typically involves the reaction between 2-naphthol and 4-nitro-3-methylbenzoyl chloride in the presence of a base catalyst such as sodium bicarbonate or pyridine. The reaction proceeds as follows:
- Dissolve 2-naphthol in an organic solvent like chloroform.
- Add 4-nitro-3-methylbenzoyl chloride to the solution.
- Introduce the base catalyst to facilitate the reaction.
- The reaction mixture is stirred at room temperature until the formation of the yellow solid product.
- The product is then purified by recrystallization.
Industrial Production Methods: While the laboratory synthesis is well-documented, industrial production methods may involve scaling up the reaction with optimized conditions to ensure higher yields and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones under specific conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Sodium hydroxide, ethanol.
Major Products:
Oxidation: Formation of amine derivatives.
Reduction: Formation of quinones.
Substitution: Formation of substituted esters.
Scientific Research Applications
2-(2-Naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo nucleophilic substitution also allows it to modify biomolecules, potentially altering their function.
Comparison with Similar Compounds
2-Naphthyl 4-nitrobenzoate: Lacks the methyl group, resulting in different chemical properties.
2-Naphthyl 3-methylbenzoate: Lacks the nitro group, affecting its reactivity and applications.
4-Nitro-3-methylbenzoyl chloride: A precursor in the synthesis of the target compound.
Uniqueness: 2-(2-Naphthyl)-2-oxoethyl 3-methyl-4-nitrobenzoate is unique due to the presence of both the naphthyl and nitro groups, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
